

An In-depth Technical Guide to 1-Iododecane

(CAS Number: 2050-77-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iododecane**

Cat. No.: **B1670042**

[Get Quote](#)

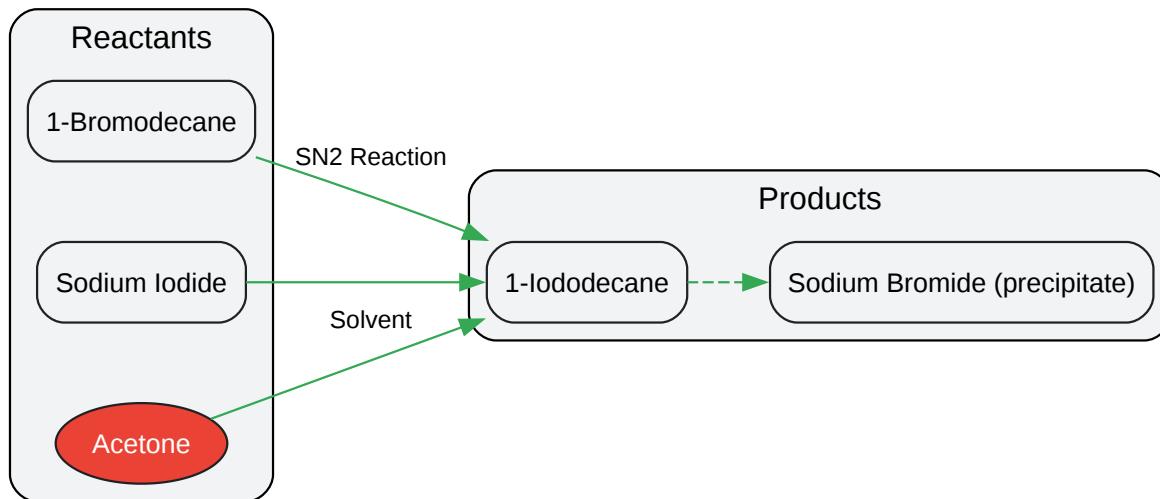
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-iododecane** (CAS No. 2050-77-3), a long-chain alkyl iodide. It details the physicochemical properties, synthesis, reactivity, and applications of this versatile chemical intermediate. The document includes detailed experimental protocols for its synthesis, a summary of its toxicological profile, and guidelines for safe handling and disposal. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Physicochemical Properties

1-Iododecane is a colorless to pale yellow liquid with a characteristic mild, sweet, halogen-like odor.^[1] It is a non-polar compound, which dictates its solubility in various solvents.^[2] The key physicochemical properties of **1-iododecane** are summarized in the table below.


Property	Value	Reference(s)
CAS Number	2050-77-3	
Molecular Formula	$C_{10}H_{21}I$	
Molecular Weight	268.18 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Density	~1.48 g/cm ³	[1]
Melting Point	-10 °C	[1]
Boiling Point	269–271 °C	[1]
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.	[1]
Refractive Index (n ²⁰ /D)	1.485 (lit.)	[3]
Vapor Pressure	0.01 mmHg (20 °C)	[3]

Synthesis of 1-Iododecane

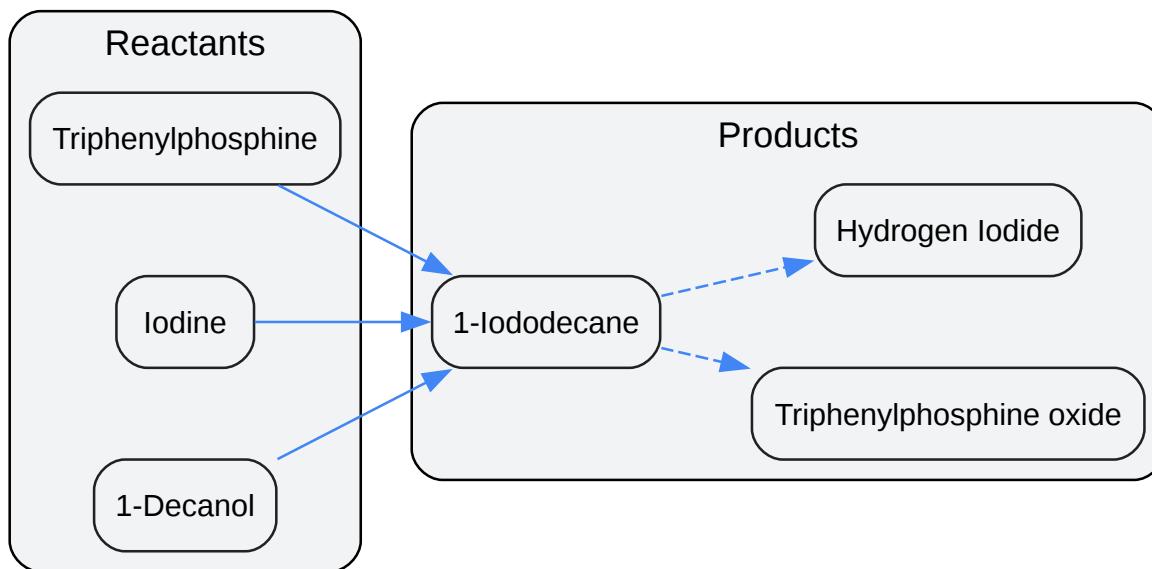
1-Iododecane can be synthesized through several methods, with the most common being the Finkelstein reaction and the direct iodination of 1-decanol.

Finkelstein Reaction from 1-Bromodecane

The Finkelstein reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom.^[4] It is an effective method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.^[4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.^[5]

[Click to download full resolution via product page](#)

Figure 1: Finkelstein reaction for the synthesis of **1-iododecane**.


Experimental Protocol:

- Materials:
 - 1-Bromodecane
 - Sodium iodide (anhydrous)
 - Acetone (anhydrous)
 - Diethyl ether
 - Saturated aqueous sodium thiosulfate solution
 - Brine (saturated aqueous sodium chloride solution)
 - Anhydrous magnesium sulfate
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.
- To this solution, add 1-bromodecane (1.0 equivalent).
- Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.
- After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the diethyl ether by rotary evaporation to yield crude **1-iododecane**.
- Purify the crude product by vacuum distillation to obtain pure **1-iododecane**.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Iodination of 1-Decanol

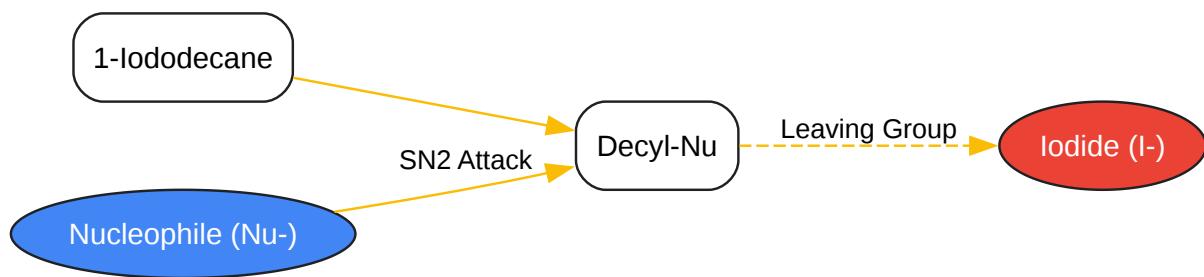
1-Iododecane can also be prepared from 1-decanol using various iodinating agents. A common laboratory-scale method involves the use of iodine and triphenylphosphine.

[Click to download full resolution via product page](#)

Figure 2: Synthesis of **1-iododecane** from 1-decanol.

Experimental Protocol:

- Materials:
 - 1-Decanol
 - Iodine
 - Triphenylphosphine
 - Dichloromethane (anhydrous)
 - Saturated aqueous sodium thiosulfate solution
 - Saturated aqueous sodium bicarbonate solution
 - Brine
 - Anhydrous sodium sulfate


- Procedure:
 - In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
 - Cool the solution in an ice bath and add iodine (1.2 equivalents) portion-wise.
 - To this mixture, add a solution of 1-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
 - Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to afford pure **1-iododecane**.^{[9][10]}

Reactivity and Applications

The carbon-iodine bond in **1-iododecane** is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity makes **1-iododecane** a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions

1-Iododecane readily undergoes S_N2 reactions with a variety of nucleophiles to introduce the decyl group into other molecules.

[Click to download full resolution via product page](#)

Figure 3: General scheme for nucleophilic substitution of **1-iododecane**.

Applications in Synthesis

- Alkylation Agent: **1-Iododecane** is used to introduce the ten-carbon alkyl chain into various molecules, which can be a crucial step in the synthesis of pharmaceuticals and agrochemicals to enhance their lipophilicity and bioavailability.[1][11][12] For instance, it can be used in the synthesis of novel anticancer and antiviral agents.[13][14][15]
- Precursor for Organometallic Reagents: It can be used to prepare decyl Grignard reagents ($\text{CH}_3(\text{CH}_2)_9\text{MgI}$) by reacting with magnesium metal. These Grignard reagents are potent nucleophiles used to form new carbon-carbon bonds.
- Wurtz Reaction: **1-Iododecane** can undergo Wurtz coupling in the presence of sodium metal to form eicosane ($\text{C}_{20}\text{H}_{42}$).
- Palladium-Catalyzed Cross-Coupling Reactions: It has been used in palladium-catalyzed carbonylative cross-coupling reactions.[3]

Materials Science Applications

- Self-Assembled Monolayers (SAMs): The iodine headgroup of **1-Iododecane** can anchor to certain surfaces, allowing for the formation of self-assembled monolayers. These SAMs can be used to modify the surface properties of materials.
- Nanoparticle Functionalization: **1-Iododecane** can be used to functionalize the surface of nanoparticles, imparting hydrophobicity.[16][17] This is particularly relevant in biomedical applications such as targeted drug delivery and bio-imaging.[17][18][19]

Toxicology and Safety Hazard Identification

1-Iododecane is considered a hazardous substance. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[20\]](#) There is also a potential for long-lasting harmful effects to aquatic life.

- GHS Hazard Statements: H315, H319, H335, H413

Toxicological Data

Limited toxicological data is available for **1-iododecane**. The intraperitoneal LD50 in mice is reported as 4,550 mg/kg. The toxicological properties of long-chain alkyl iodides have not been extensively investigated.[\[20\]](#)[\[21\]](#)

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[\[20\]](#)
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[20\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[\[20\]](#)[\[22\]](#)
 - Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[\[20\]](#)

Storage

Store **1-iododecane** in a tightly closed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and strong bases.[\[20\]](#)

Disposal

1-Iododecane is a halogenated hydrocarbon and must be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[\[20\]](#)[\[23\]](#) Collect waste in a designated, properly

labeled, and sealed container for halogenated organic waste.[\[23\]](#) Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

1-Iododecane is a valuable and versatile long-chain alkyl iodide with significant applications in organic synthesis and materials science. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of a decyl group into a wide range of molecules, which is of interest in the development of new drugs and functional materials. Proper handling, storage, and disposal procedures are essential to ensure safety and minimize environmental impact. This guide provides a foundational understanding of **1-iododecane** for researchers and professionals, enabling its effective and safe utilization in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Iododecane 98% Exporter | 1-Iododecane 98% Exporting Company | 1-Iododecane 98% International Distributor [multichemexports.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-碘癸烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13 – Chemia [chemia.manac-inc.co.jp]
- 5. scribd.com [scribd.com]
- 6. How To [chem.rochester.edu]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. chemicalbook.com [chemicalbook.com]
- 23. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-iododecane (CAS Number: 2050-77-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670042#1-iododecane-cas-number-2050-77-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com